molecular formula C17H14N2O4S2 B2658154 (Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902312-73-6

(Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2658154
CAS No.: 902312-73-6
M. Wt: 374.43
InChI Key: QMOFGFWJIDRSBJ-ZROIWOOFSA-N
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Description

(Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Properties

IUPAC Name

3-[(5Z)-5-[(6-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-23-12-4-5-13-10(8-12)2-3-11(18-13)9-14-16(22)19(17(24)25-14)7-6-15(20)21/h2-5,8-9H,6-7H2,1H3,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOFGFWJIDRSBJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and antiviral domains. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a thiazolidinone core linked to a quinoline moiety, which is known for various biological activities. The structural complexity allows for interactions with multiple biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research has demonstrated significant antimicrobial properties of derivatives related to this compound. For instance, a study on similar thiazolidinone derivatives revealed:

  • Antibacterial Activity : Compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with some showing MIC values as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli .
  • Antifungal Activity : The same derivatives displayed good to excellent antifungal activity with MICs ranging from 0.004 to 0.06 mg/mL .

The data suggest that the presence of the thiazolidinone structure significantly contributes to the antibacterial and antifungal efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Proliferation Inhibition : Studies indicated that related compounds could inhibit cell growth in cancer cell lines such as MCF-7 (breast cancer) with IC50 values reported around 1.2 µM .
  • Mechanism of Action : The mechanism involves inducing apoptosis as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX in treated cells .

Antiviral Activity

Preliminary studies have also suggested antiviral properties against Hepatitis B Virus (HBV). Compounds structurally similar to this compound demonstrated significant inhibition of HBV replication at concentrations around 10 µM .

Structure–Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications on the thiazolidinone and quinoline moieties can enhance biological activity:

Compound ModificationBiological ActivityReference
3-Methylbutanoic acid substitutionIncreased antibacterial potency
Quinoline ring substitutionEnhanced anticancer activity
Thiazolidinone core modificationsImproved antiviral efficacy

Case Studies

Several case studies highlight the compound's potential:

  • Antibacterial Efficacy : A derivative exhibited a remarkable MIC against S. aureus, outperforming traditional antibiotics like ampicillin by up to 50 times .
  • Cytotoxicity in Cancer Cells : In vitro studies showed that certain derivatives led to over 90% inhibition of cell growth in MCF-7 cells at concentrations typically used in therapeutic settings .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. The process generally starts with the formation of thiazolidinone derivatives, which are then reacted with quinoline derivatives to yield the final product. The synthesis has been optimized for yield and purity, often employing techniques such as NMR and mass spectrometry for characterization.

Antimicrobial Properties

Research indicates that compounds containing the thioxothiazolidin moiety exhibit notable antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of thioxothiazolidin compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the methoxyquinoline moiety enhances this activity, likely due to increased lipophilicity and interaction with bacterial membranes .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against species like Candida albicans, making it a candidate for further development as an antifungal agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Line Studies : In vitro studies have reported that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent antiproliferative effects .

Case Study: Antimicrobial Efficacy

In a study focused on synthesizing thioxothiazolidin derivatives, researchers tested various compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 15 mm to 22 mm depending on the concentration used .

Case Study: Anticancer Screening

A comprehensive screening of synthesized derivatives, including this compound, was conducted using MCF7 and HCT116 cell lines. Results showed that certain analogs led to a significant reduction in cell viability, indicating their potential as lead compounds for anticancer drug development .

Q & A

What are the established synthetic routes for (Z)-3-(5-((6-methoxyquinolin-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and how do reaction conditions influence the Z/E isomer ratio?

Answer:
The compound is synthesized via Knoevenagel condensation between 6-methoxyquinoline-2-carbaldehyde and 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. Key steps include:

  • Reaction Conditions : Sodium acetate (as a base) in glacial acetic acid under reflux for 4–5 hours .
  • Isolation : Precipitation in water followed by recrystallization from methanol.
  • Z/E Selectivity : The Z isomer dominates (>90%) due to steric hindrance between the quinolinyl methoxy group and thiazolidinone ring, as well as conjugation stabilization. Microwave-assisted synthesis (e.g., 80°C, 30 min) can enhance yield (up to 83%) and selectivity .

How can researchers optimize reaction conditions to improve yield and purity while minimizing byproducts?

Answer:
Optimization Strategies :

ParameterOptimal ConditionImpact
Molar Ratio1:1.2 (aldehyde:thiazolidinone)Reduces unreacted starting material
CatalystTriethylamine (5 mol%)Accelerates condensation kinetics
SolventEthanol (reflux)Enhances solubility of intermediates
PurificationColumn chromatography (silica gel, DCM:MeOH 95:5)Removes polar byproducts

Microwave irradiation reduces reaction time (30 min vs. 5 hours) and improves yield (e.g., 83% vs. 67% for conventional heating) . Purity is confirmed via HPLC (≥95%) and elemental analysis .

What spectroscopic techniques are critical for structural characterization, and what key spectral markers validate the compound?

Answer:
Key Techniques and Markers :

  • FT-IR :
    • C=O (thiazolidinone): 1700–1680 cm⁻¹
    • C=S: 1240–1220 cm⁻¹
  • ¹H NMR (DMSO-d₆) :
    • Quinolinyl H: δ 8.5–7.5 (multiplet)
    • Exocyclic CH=: δ 7.3 (singlet, Z-configuration)
  • ¹³C NMR :
    • Thione (C=S): ~200 ppm
    • Quinolinyl C-OCH₃: ~55 ppm
  • HRMS : Molecular ion [M-H]⁻ at m/z 427.06 (calculated) .

How can the Z-configuration of the exocyclic double bond be confirmed without X-ray crystallography?

Answer:
Advanced Methods :

  • NOESY NMR : Spatial proximity between the quinolinyl methylene proton (δ 7.3) and thiazolidinone C3-H (δ 4.2) confirms Z-geometry .
  • UV-Vis/DFT Analysis :
    • Experimental λmax ~380 nm (Z isomer) vs. ~350 nm (E isomer).
    • TD-DFT calculations show Z-configuration has a lower HOMO-LUMO gap (ΔE = 3.1 eV) due to extended conjugation .

What parameters are critical when designing biological activity assays for this compound class?

Answer:
Assay Design Considerations :

  • Solubility : Pre-dissolve in DMSO (≤1% final concentration) and dilute in PBS (pH 7.4).
  • Stability : Monitor via HPLC over 24 hours (RT, pH 7.4) to detect hydrolysis (e.g., thioxothiazolidinone ring opening) .
  • Target Selection : Prioritize enzymes with conserved catalytic cysteines (e.g., protein tyrosine phosphatases) due to thione reactivity .
  • Controls : Include RK-682 (known thiazolidinone inhibitor) and assess time-dependent inhibition .

How should contradictory results between biochemical and cellular assays be systematically resolved?

Answer:
Investigation Workflow :

Permeability : Use PAMPA assay; log P >1.5 indicates moderate cell penetration .

Metabolism : Incubate with liver microsomes (1 hour) and analyze via LC-MS for glucuronidation/sulfation .

Target Engagement : Perform CETSA (Cellular Thermal Shift Assay) to confirm binding in cells.

CRISPR Validation : Knock out putative targets (e.g., PTP1B) to isolate compound-specific effects .

What strategies can mitigate synthetic challenges such as low yields or isomerization during storage?

Answer:
Mitigation Approaches :

  • Low Yields : Optimize aldehyde electronic properties (e.g., electron-withdrawing groups on quinoline enhance reactivity) .
  • Isomerization : Store at -20°C in amber vials under argon. Monitor via ¹H NMR (track CH= singlet intensity) .
  • Byproducts : Add scavengers (e.g., activated charcoal) during recrystallization .

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